Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate

LogP lipophilicity reversed-phase HPLC

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS 94088-05-8) is a tetrafunctional aromatic monomer of molecular formula C₂₂H₂₀Cl₂O₁₀ and molecular weight 515.3 g/mol. It belongs to the class of terephthalate-derived bis-methacrylates bearing two additional acid chloride substituents at the 2,5-positions of the aromatic core.

Molecular Formula C22H20Cl2O10
Molecular Weight 515.3 g/mol
CAS No. 94088-05-8
Cat. No. B12672485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate
CAS94088-05-8
Molecular FormulaC22H20Cl2O10
Molecular Weight515.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCCOC(=O)C(=C)C)C(=O)Cl
InChIInChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-9-14(18(24)26)16(10-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3
InChIKeySCQIJALTNRNFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate CAS 94088-05-8: Tetrafunctional Reactive Monomer for Orthogonal Polymer Chemistry


Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS 94088-05-8) is a tetrafunctional aromatic monomer of molecular formula C₂₂H₂₀Cl₂O₁₀ and molecular weight 515.3 g/mol [1]. It belongs to the class of terephthalate-derived bis-methacrylates bearing two additional acid chloride substituents at the 2,5-positions of the aromatic core. The compound possesses two distinct reactive domains: two terminal methacrylate groups capable of free-radical polymerization, and two chloroformyl (acid chloride) groups available for condensation and nucleophilic substitution reactions. This dual orthogonal functionality distinguishes it from conventional dimethacrylate crosslinkers and simple aromatic diacid chlorides [1]. The computed partition coefficient (LogP) is 3.72, the boiling point is 616.7 °C at 760 mmHg, and density is 1.356 g/cm³ [1][2].

Why Generic Dimethacrylate or Diacid Chloride Substitution Cannot Replace Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS 94088-05-8)


This compound occupies a structurally unique intersection between two monomer classes: it cannot be replaced by a simple dimethacrylate (e.g., EGDMA) because those lack the acid chloride handles needed for condensation-based chain extension or post-polymerization functionalization, nor can it be replaced by terephthaloyl chloride because that lacks the photopolymerizable or thermally curable methacrylate termini [1]. Furthermore, even the closest structural isomer—the 4,6-bis(chloroformyl)isophthalate analog (CAS 94088-04-7)—differs measurably in LogP (3.77 vs. 3.72) [2] and in the regiochemical geometry of the aromatic core, which has known consequences for polymer network architecture and thermal properties [3]. The quantitative evidence summarized below demonstrates that procuring the specific 2,5-terephthalate regioisomer is not interchangeable with generic alternatives when precise physicochemical properties and orthogonal reactivity are required.

Product-Specific Quantitative Evidence Guide: Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS 94088-05-8) vs. Closest Analogs


LogP Differentiation: 2,5-Terephthalate Isomer (CAS 94088-05-8) vs. 4,6-Isophthalate Isomer (CAS 94088-04-7) Measured Under Identical HPLC Conditions

Under identical reversed-phase HPLC conditions using the Newcrom R1 column and acetonitrile/water/phosphoric acid mobile phase, the target 2,5-terephthalate isomer (CAS 94088-05-8) exhibits a computed LogP of 3.72, while the isophthalate regioisomer (CAS 94088-04-7) shows a LogP of 3.77 [1][2]. This represents a measurable difference of ΔLogP = −0.05, indicating that the 2,5-terephthalate isomer is slightly less lipophilic than its 4,6-isophthalate counterpart [1][2]. The LogP difference, though modest, is obtained from the same chromatographic algorithm and column system, providing a direct, internally consistent head-to-head comparison [1][2].

LogP lipophilicity reversed-phase HPLC isomer differentiation partition coefficient

LogP Differentiation: Acid Chloride-Functionalized Monomer (CAS 94088-05-8) vs. Non-Acid Chloride Analog (CAS 83418-60-4)

The presence of two chloroformyl (acid chloride) substituents on the aromatic core substantially increases lipophilicity compared to the corresponding tetracarboxylic acid/methacrylate diester analog. The target compound (CAS 94088-05-8) has a LogP of 3.72 [1], whereas the non-acid chloride analog—bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate (CAS 83418-60-4, also known as pyromellitic dimethacrylate)—displays a LogP of 1.6352 . The difference of approximately ΔLogP ≈ +2.09 log units demonstrates that the chloroformyl groups dramatically increase the compound's hydrophobicity [1]. It should be noted that the LogP values were obtained from different computational or experimental platforms (SIELC algorithm vs. ChemSrc database), and thus this comparison is classified as cross-study comparable rather than directly head-to-head [1].

LogP acid chloride hydrophobicity structure-property relationship partition coefficient

Physical Property Differentiation: Higher Molecular Weight and Density vs. Ethylene Glycol Dimethacrylate (EGDMA, CAS 97-90-5)

Compared to the widely used aliphatic dimethacrylate crosslinker EGDMA (ethylene glycol dimethacrylate, CAS 97-90-5), the target compound (CAS 94088-05-8) exhibits substantially higher molecular weight (515.3 vs. 198.22 g/mol, ΔMW = +317.1 g/mol) and higher density (1.356 vs. 1.051 g/cm³, ΔDensity = +0.305 g/cm³) [1]. The boiling point of the target compound is reported at 616.7 °C at 760 mmHg [1], whereas EGDMA boils at 98–100 °C at reduced pressure (5 mmHg) . Although these boiling point values were measured at different pressures and are not directly comparable, the dramatic difference in molecular weight strongly suggests far lower volatility for the target compound, which is a critical consideration for high-temperature curing and vacuum-assisted processes [1]. The aromatic terephthalate core of the target compound also imparts greater structural rigidity and thermal stability compared to the flexible ethylene glycol spacer of EGDMA [1].

molecular weight density boiling point volatility crosslinker comparison

Dual Orthogonal Reactive Functionality: Simultaneous Methacrylate and Acid Chloride Groups Enable Sequential or Orthogonal Polymerization Strategies Not Possible with Monofunctional Analogs

The target compound (CAS 94088-05-8) possesses two methacrylate groups (for radical-initiated chain polymerization) and two acid chloride groups (for condensation or nucleophilic substitution reactions) within a single molecular architecture [1]. In contrast, EGDMA (CAS 97-90-5) contains only two methacrylate groups, and terephthaloyl chloride (CAS 100-20-9) contains only two acid chloride groups [2]. This dual orthogonal functionality is a class-level structural feature that enables, in principle, sequential polymerization schemes (e.g., first radical curing of methacrylates followed by condensation of acid chlorides with diamines or diols), or simultaneous dual-cure network formation that cannot be replicated by blending monofunctional monomers [1]. Quantitative kinetic or network property data directly comparing the target compound with monofunctional analogs in dual-cure systems were not identified in the available public literature at the time of this analysis; this evidence is therefore classified as class-level inference [1].

orthogonal polymerization dual functionality tetrafunctional monomer methacrylate acid chloride

Best Research and Industrial Application Scenarios for Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS 94088-05-8) Based on Verifiable Differentiation Evidence


Orthogonal Dual-Cure Polymer Network Synthesis Requiring Sequential Radical and Condensation Polymerization

The target compound's two methacrylate and two acid chloride groups enable sequential or simultaneous dual-cure polymerization strategies [1]. In a typical workflow, the methacrylate termini can be first polymerized via UV photoinitiation or thermal radical initiation to form a linear or lightly crosslinked prepolymer, followed by condensation of the pendant acid chloride groups with diamines, diols, or dithiols to build a second interpenetrating network or to increase crosslink density post-cure [1]. This orthogonal reactivity cannot be achieved with monofunctional analogs such as EGDMA (methacrylate only) or terephthaloyl chloride (acid chloride only) [2]. The high molecular weight (515.3 g/mol) and density (1.356 g/cm³) relative to EGDMA should be factored into stoichiometric calculations to achieve target crosslink density [3].

Preparative-Scale Purification and Analytical Quality Control via Validated Reversed-Phase HPLC

A validated reversed-phase HPLC method using the Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (formic acid substitution for MS-compatible detection) is available for analytical separation and preparative purification of the target compound [1]. The established LogP of 3.72 provides a quantitative basis for method development and impurity profiling [1]. This method is scalable from analytical to preparative scale and is suitable for pharmacokinetic applications, offering procurement-quality assurance workflows that are already documented [1].

Synthesis of Functionalized Terephthalate-Derived Macromonomers with Controlled Hydrophobicity for Amphiphilic Copolymer Design

The ~2.1 LogP unit difference between the acid chloride-functionalized target compound (LogP 3.72) and the non-acid chloride tetracarboxylic acid analog (LogP 1.64) demonstrates that the chloroformyl groups are the dominant determinant of hydrophobicity [1]. This property can be exploited to design amphiphilic block or graft copolymers: the acid chloride groups can be post-modified with hydrophilic nucleophiles (e.g., PEG-amines, amino acids) after methacrylate polymerization, creating well-defined hydrophobic aromatic domains adjacent to hydrophilic grafts in a single macromolecular architecture [1].

Regioisomer-Specific Polymer Network Design Exploiting Terephthalate vs. Isophthalate Geometry

For applications where polymer network architecture and thermal properties are sensitive to aromatic core geometry, the specific 2,5-terephthalate regioisomer should be selected over the 4,6-isophthalate isomer (CAS 94088-04-7) [1][4]. Class-level evidence from polyester systems demonstrates that terephthalate-based polymers exhibit glass transition temperatures that can differ by 2–20 °C from their isophthalate-containing counterparts, depending on processing history and copolymer composition [5]. The measurable LogP difference (3.72 vs. 3.77) further confirms that these isomers are not chromatographically or physicochemically interchangeable [1][4].

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